(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride

Chiral Resolution Stereochemistry Enantiomeric Purity

(2S)-2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is an L-alanine-derived amino acid amide featuring a chiral (S)-configured α-carbon and a terminal N-(2-hydroxyethyl) group, supplied as the hydrochloride salt (C₅H₁₃ClN₂O₂, MW 168.62 g/mol). It is classified as a bifunctional chiral building block that integrates a free primary amine, a secondary amide, and a primary alcohol within a compact, water-soluble scaffold.

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62
CAS No. 86150-09-6
Cat. No. B2449115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride
CAS86150-09-6
Molecular FormulaC5H13ClN2O2
Molecular Weight168.62
Structural Identifiers
SMILESCC(C(=O)NCCO)N.Cl
InChIInChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H/t4-;/m0./s1
InChIKeyFBYIXZBYKFAMBX-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride (CAS 86150-09-6): Chiral Amino Acid Amide Building Block for Peptide and Small Molecule Synthesis


(2S)-2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is an L-alanine-derived amino acid amide featuring a chiral (S)-configured α-carbon and a terminal N-(2-hydroxyethyl) group, supplied as the hydrochloride salt (C₅H₁₃ClN₂O₂, MW 168.62 g/mol) . It is classified as a bifunctional chiral building block that integrates a free primary amine, a secondary amide, and a primary alcohol within a compact, water-soluble scaffold . The compound is commercially listed by Enamine (Cat. No. EN300-105555) at 95% purity and is generally stored at room temperature in sealed, dry conditions .

Why Generic or Racemic Substitution is Inadmissible for (2S)-2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride (CAS 86150-09-6) in Chiral Synthesis


Substitution with the (2R)-enantiomer (CAS 61275-24-9), the racemic mixture (CAS 1236260-80-2), or the β-alanine positional isomer (3-amino-N-(2-hydroxyethyl)propanamide hydrochloride, CAS 6140-65-4) is chemically inadmissible for stereoselective applications . The (S)-stereochemistry at the α-carbon is established as critical for interactions with chiral biological targets, as demonstrated by studies on analogous chiral alaninamide compounds . The β-alanine isomer, with its 3-aminopropanamide backbone, exhibits a fundamentally different spatial arrangement of the amine and amide pharmacophores, precluding its use in stereospecific peptide mimetic design .

Quantitative Differentiation of (2S)-2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride (86150-09-6) from Closest Analogs


Chiral Identity: Enantiomeric Excess and Optical Purity Specification for (S)-Configuration (CAS 86150-09-6) vs. Racemate

The (2S)-configured hydrochloride salt (CAS 86150-09-6) is the only commercially available single-enantiomer hydrochloride form of this scaffold, whereas the racemic 2-amino-N-(2-hydroxyethyl)propanamide hydrochloride is cataloged under CAS 1236260-80-2 . The (S)-enantiomer specification ensures defined stereochemistry at the α-carbon, which is essential for reproducible chiral synthesis; use of the racemate introduces 50% of the undesired (R)-enantiomer that can confound biological readouts .

Chiral Resolution Stereochemistry Enantiomeric Purity

Regioisomeric Identity: (2S)-α-Amino Amide vs. 3-Amino-β-Alanine Amide Scaffold

The 2-aminopropanamide backbone of CAS 86150-09-6 positions the amine nucleophile directly adjacent to the chiral center and the amide carbonyl, enabling formation of a five-membered chelate ring with metal ions. In contrast, the 3-aminopropanamide backbone of its β-alanine regioisomer (CAS 6140-65-4) places the amine at a greater distance, precluding such chelation . This structural distinction is fundamental in coordination chemistry and in the design of peptidomimetics where the amide-amine distance dictates secondary structure mimicry .

Peptide Mimetics Regioisomer Differentiation Scaffold Integrity

Dual-Functional Reactivity: Primary Amine and Primary Alcohol in a Single, Compact Hydrochloride Salt

The hydrochloride salt form (CAS 86150-09-6) provides a free primary amine, a secondary amide, and a terminal primary alcohol within a single scaffold (MW 168.62 g/mol) . This offers orthogonal reactivity: the amine for amide coupling, the alcohol for esterification or etherification, without requiring protecting group manipulations. In contrast, the free base form (CAS 61275-23-8) has lower aqueous solubility, and the N-methyl analog (CAS 1308995-22-3) replaces the free alcohol with a tertiary amine, eliminating the hydroxyl handle . This combination of functionalities and compact size makes it a preferred intermediate for generating diverse compound libraries .

Bifunctional Linker Hydrochloride Salt Solubility

Commercial Availability as a Single-Enantiomer Hydrochloride: Enamine EN300-105555 vs. Racemic Alternatives

The (2S)-enantiomer hydrochloride (CAS 86150-09-6) is supplied as a catalog product by Enamine (EN300-105555, 95% purity) and AKSci (6392DV, 95% purity), with typical packaging ranging from 25 mg to gram scale . In contrast, the racemic hydrochloride (CAS 1236260-80-2) is separately cataloged by AKSci as 2846AD, and the free base (S)-enantiomer (CAS 61275-23-8) is listed by Biosynth . The availability of the (S)-hydrochloride as a distinct catalog item with defined purity simplifies procurement for researchers requiring the single enantiomer in its most water-soluble salt form, avoiding the need for in-house resolution or salt formation .

Commercial Availability Catalog Differentiation Procurement

Optimal Application Scenarios for (2S)-2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride (86150-09-6) Based on Structural and Physicochemical Evidence


Stereospecific Peptide Mimetic Synthesis Requiring a Chiral α-Amino Amide Core

In medicinal chemistry programs developing peptidomimetics, the single (S)-enantiomer of this compound serves as a chiral core building block. Its free amine enables direct amide coupling with carboxylic acid partners, while the terminal hydroxyl provides an additional derivatization handle. The defined (S)-stereochemistry ensures that the resulting peptide mimetics possess the correct absolute configuration for biological target engagement, which is critical for structure-activity relationship (SAR) studies .

Diversity-Oriented Synthesis Utilizing Orthogonal Bifunctional Reactivity

The compound's combination of a primary amine and a primary alcohol within a single scaffold makes it a versatile intermediate for generating compound libraries. The hydrochloride salt form ensures high aqueous solubility, facilitating reactions in polar solvents. Sequential chemoselective derivatization—amine acylation followed by alcohol functionalization, or vice versa—enables rapid generation of diverse analogs without protecting group manipulations .

Metal Chelation Scaffold Design Exploiting the 2-Aminopropanamide Backbone

The 2-aminopropanamide backbone, with the amine nitrogen positioned two carbons from the amide carbonyl, is structurally preorganized for five-membered chelate ring formation with divalent metal ions (e.g., Cu²⁺, Zn²⁺). The regioisomeric β-alanine analog (3-aminopropanamide) cannot form the same chelate geometry due to the extended amine-amide distance. Researchers designing metal-binding ligands or metalloenzyme inhibitors should specifically procure the 2-amino (α-amino acid amide) regioisomer .

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